molecular formula C24H15F2N3O2 B2506016 1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932488-84-1

1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2506016
M. Wt: 415.4
InChI Key: AVNVGQFYFHEJAD-UHFFFAOYSA-N
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Description

The compound "1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" is a derivative within the class of pyrazoloquinoline compounds. These compounds are known for their versatile applications, particularly in the field of molecular sensors due to their bright fluorescence properties. The related 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a valuable building block for constructing fluorescent molecular sensors, which can be used for metal ion recognition .

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives typically involves the catalytic reduction of precursors such as 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one. This process can incorporate alkylidene moieties when performed in alcohols or can proceed through the interaction of 2-aminobenzyl precursors with aldehydes and ketones . The reduction of these compounds can also be achieved using zinc and acetic acid, leading to the formation of compounds like 3-methyl-1-phenyl- and 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The structural analysis is often conducted using mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) . These techniques provide detailed information about the molecular framework and the substitution pattern on the core structure.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions, including reductions with sodium borohydride and lithium aluminum hydride, which lead to different products depending on the reducing agent used . These reactions are essential for modifying the core structure to achieve desired properties, such as enhanced fluorescence for sensor applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of substituents like fluorophenyl groups can affect the compound's electron distribution, which in turn can influence its photophysical properties. The bright fluorescence exhibited by these compounds makes them suitable for applications as molecular sensors, with the ability to show strong analyte-induced fluorescence enhancement or ratiometric dual emission . The specific properties of "1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" would likely be consistent with these observations, although direct studies on this compound are not provided in the data.

Scientific Research Applications

Optical and Photophysical Properties

Research into pyrazolo[3,4-b]quinoline derivatives, which are structurally related to the specified compound, has unveiled their promising optical and photophysical applications. Studies demonstrate the significant impact of phenyl substitution on the optical absorption spectra, leading to variations that could be leveraged in light-emitting devices and other photophysical applications. For instance, optical absorption measurements and quantum-chemical simulations on these derivatives highlight their strong absorption bands within the 200–500 nm spectral range, indicating their potential as efficient organic fluorescent materials (E. Koścień et al., 2003; Linping Mu et al., 2010).

Synthesis and Structural Analysis

Advancements in the synthesis of pyrazolo[3,4-b]quinoline derivatives, akin to the compound , reveal a versatile chemical framework conducive to the creation of heterocyclic compounds with complex structures. These synthetic strategies facilitate the formation of compounds with potential pharmacological activities and materials science applications. Notably, methods have been developed for the facile synthesis of these derivatives, including 4-aryl-1H-pyrazolo[3,4-b]quinolines, which serve as luminophores for electroluminescent devices, underscoring their utility in the development of novel materials (K. Chaczatrian et al., 2004).

Applications in Molecular Electronics and Photophysics

The unique properties of pyrazolo[3,4-b]quinoline derivatives have been harnessed for the implementation of molecular logic switches, highlighting their role in the emerging field of molecular electronics. These compounds exhibit solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes, enabling their use as multilevel logic gates based on pH-dependent fluorescence. Such characteristics suggest the potential of the related compound for applications in molecular logic and sensing technologies (T. Uchacz et al., 2016).

Potential Applications in Corrosion Inhibition

Quinoxaline derivatives, closely related to pyrazolo[3,4-b]quinolines, have been studied for their corrosion inhibition properties for mild steel in acidic media. This application highlights the broad utility of such compounds beyond photophysical applications, extending into industrial and materials science fields. The effectiveness of these inhibitors points to the versatility of the compound's structural class in providing protective coatings for metals, thereby preventing corrosion and extending the lifespan of metal components (V. Saraswat et al., 2020).

properties

IUPAC Name

12-(2,4-difluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O2/c25-15-6-7-20(18(26)10-15)29-24-16-11-21-22(31-9-8-30-21)12-19(16)27-13-17(24)23(28-29)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNVGQFYFHEJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=C(C=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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